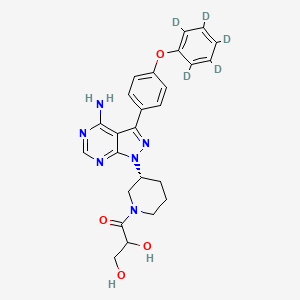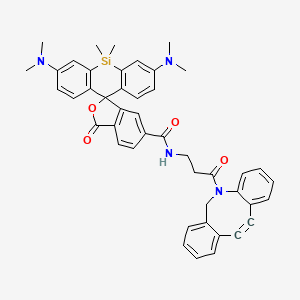
Dihydrodiol-Ibrutinib-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrodiol-Ibrutinib-d5 is a deuterium-labeled derivative of Dihydrodiol-Ibrutinib, which is an active metabolite of Ibrutinib. Ibrutinib is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK), used primarily in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma . The deuterium labeling in this compound is used for various research purposes, including pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrodiol-Ibrutinib-d5 involves the deuterium labeling of Dihydrodiol-Ibrutinib. The process typically starts with the synthesis of Ibrutinib, followed by its conversion to Dihydrodiol-Ibrutinib through metabolic pathways involving cytochrome P450 enzymes, mainly CYP3A4 and CYP2D6 . The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) are used to quantify and verify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrodiol-Ibrutinib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound may result in the formation of more oxidized metabolites, while reduction may yield more reduced forms of the compound .
Applications De Recherche Scientifique
Dihydrodiol-Ibrutinib-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ibrutinib and its metabolites.
Drug Interaction Studies: Helps in understanding how Ibrutinib interacts with other drugs and its metabolic pathways.
Biological Research: Used in studies related to B-cell malignancies and the role of BTK in these diseases.
Industrial Applications: Employed in the development of new BTK inhibitors and other related compounds.
Mécanisme D'action
Dihydrodiol-Ibrutinib-d5, like Ibrutinib, inhibits Bruton’s tyrosine kinase (BTK) by forming a covalent bond with a cysteine residue (Cys481) in the BTK active site. This leads to sustained inhibition of BTK enzymatic activity, which is crucial for B-cell receptor signaling pathways. The inhibition of BTK results in reduced proliferation and survival of malignant B-cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Orelabrutinib: Another BTK inhibitor with similar applications in B-cell malignancies.
Zanubrutinib: A BTK inhibitor with improved selectivity and fewer side effects compared to Ibrutinib.
Uniqueness
Dihydrodiol-Ibrutinib-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing precise tracking and quantification of the compound in biological systems . This labeling also helps in reducing metabolic degradation, thereby enhancing the stability of the compound .
Propriétés
Formule moléculaire |
C25H26N6O4 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one |
InChI |
InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1/i1D,2D,3D,6D,7D |
Clé InChI |
NWKPMPRXJGMTKQ-ROSSWGEHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C(CO)O)[2H])[2H] |
SMILES canonique |
C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)





![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)
